![molecular formula C18H23N5O2 B5599363 2-methoxy-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5599363.png)
2-methoxy-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide
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Description
Synthesis Analysis
The synthesis of similar compounds involves intricate organic synthesis routes, often starting from simpler precursors and undergoing multiple reaction steps to introduce the desired functional groups. For example, Yanagi et al. (2000) discuss the preparation and characterization of crystalline forms of a related benzamide compound, highlighting the use of X-ray powder diffractometry, thermal analysis, and spectroscopy for characterization (Yanagi et al., 2000). Such studies provide a foundation for understanding the synthesis and crystalline properties of complex benzamides, including the one of interest.
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including the compound of interest, can be elucidated using techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy. These methods help in determining the arrangement of atoms, molecular conformations, and the presence of specific functional groups. The work by Yanagi et al. (2000) on different crystalline forms of a related benzamide compound provides insights into the structural aspects that could be relevant to "2-methoxy-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide" (Yanagi et al., 2000).
Chemical Reactions and Properties
The chemical reactivity of "2-methoxy-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide" can be inferred from its functional groups. The presence of an amide bond, pyrimidinyl group, and methoxy group suggests reactions like hydrolysis, nucleophilic substitution, and electrophilic aromatic substitution could be relevant. Studies on related compounds, such as those by Yanagi et al. (1999) and Iwanami et al. (1981), offer insights into the synthesis and pharmacological activity of similar molecules, which can shed light on potential reactivities (Yanagi et al., 1999); (Iwanami et al., 1981).
Physical Properties Analysis
The physical properties such as melting point, solubility, and crystalline form of the compound can be significantly influenced by its molecular structure. The polymorphism study by Yanagi et al. (2000) on a similar benzamide derivative highlights how different crystalline forms can exhibit distinct physical properties, such as melting points and thermal behaviors (Yanagi et al., 2000).
Mechanism of Action
Future Directions
The future directions for this compound would depend on its intended use. If it’s being studied as a potential drug, future research might focus on testing its efficacy and safety in preclinical and clinical trials. If it’s being used in materials science or another field, future research might focus on exploring its properties and potential applications .
properties
IUPAC Name |
2-methoxy-N-[2-[(6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-25-15-7-3-2-6-14(15)18(24)20-9-8-19-16-12-17(22-13-21-16)23-10-4-5-11-23/h2-3,6-7,12-13H,4-5,8-11H2,1H3,(H,20,24)(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDUXIPZRMWFKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCNC2=CC(=NC=N2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide |
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